Desferrithiocin

Description

BenchChem offers high-quality Desferrithiocin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desferrithiocin including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

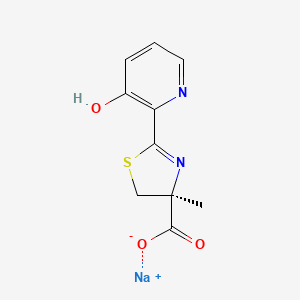

CAS No. |

105635-69-6 |

|---|---|

Molecular Formula |

C10H9N2NaO3S |

Molecular Weight |

260.25 g/mol |

IUPAC Name |

sodium;(4S)-2-(3-hydroxypyridin-2-yl)-4-methyl-5H-1,3-thiazole-4-carboxylate |

InChI |

InChI=1S/C10H10N2O3S.Na/c1-10(9(14)15)5-16-8(12-10)7-6(13)3-2-4-11-7;/h2-4,13H,5H2,1H3,(H,14,15);/q;+1/p-1/t10-;/m1./s1 |

InChI Key |

UGJSEILLHZKUBG-HNCPQSOCSA-M |

Isomeric SMILES |

C[C@@]1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |

Canonical SMILES |

CC1(CSC(=N1)C2=C(C=CC=N2)O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Desferrithiocin from Streptomyces antibioticus: A Technical Guide to Its Discovery, Isolation, and Characterization

Foreword: The Quest for Orally Active Iron Chelators

Iron, while essential for life, is toxic in excess. The inability of the human body to excrete excess iron leads to iron overload disorders, most notably in patients requiring frequent blood transfusions, such as those with β-thalassemia. For decades, the standard of care was Desferrioxamine B (DFO), a bacterial siderophore that effectively chelates iron but suffers from poor oral bioavailability, necessitating parenteral administration. This limitation spurred a global search for orally active iron chelators. Nature, with its vast repository of microbial metabolites, provided a promising lead in the form of Desferrithiocin (DFT), a novel siderophore discovered from the soil bacterium Streptomyces antibioticus. This guide provides an in-depth technical overview of the discovery, isolation, and core scientific principles underlying Desferrithiocin.

The Discovery of a Novel Siderophore

Desferrithiocin was first isolated from cultures of Streptomyces antibioticus[1]. It emerged from screening programs designed to identify microbial metabolites with strong iron-chelating properties. Siderophores ("iron carriers" in Greek) are low-molecular-weight compounds produced by microorganisms under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the environment[2]. The discovery of Desferrithiocin was significant due to its potent and highly specific iron-binding capacity and, most notably, its effectiveness upon oral administration in preclinical models—a trait that set it apart from existing therapies[2].

The Producing Microorganism: Streptomyces antibioticus

Streptomyces antibioticus is a Gram-positive, filamentous bacterium belonging to the Actinomycetota phylum, a group renowned for its prolific production of secondary metabolites, including a majority of clinically used antibiotics[3][4]. These soil-dwelling microbes possess complex life cycles and large genomes, which harbor numerous biosynthetic gene clusters for a wide array of bioactive compounds[5]. The production of siderophores like Desferrithiocin is a crucial survival mechanism for S. antibioticus in the competitive soil environment where free iron is scarce[2].

Isolation and Purification of Desferrithiocin

The isolation of a pure, active metabolite from a complex fermentation broth is a multi-step process requiring a systematic and validated workflow. The following protocol is a synthesized methodology based on established principles of natural product chemistry and references to the early work on Desferrithiocin and related compounds.

Fermentation of Streptomyces antibioticus

The foundational step is to culture S. antibioticus under conditions that maximize the production of Desferrithiocin. As a siderophore, its biosynthesis is intrinsically linked to iron availability.

Step-by-Step Fermentation Protocol:

-

Strain Selection: Utilize a high-producing strain, such as Streptomyces antibioticus DSM 1865[1].

-

Inoculum Preparation:

-

Prepare a seed culture by inoculating a loopful of S. antibioticus spores or mycelial fragments into a suitable liquid medium (e.g., Tryptone Soya Broth).

-

Incubate at 28-30°C for 48-72 hours on a rotary shaker (200 rpm) to generate a dense vegetative inoculum.

-

-

Production Medium:

-

Formulate a production medium that is iron-depleted to induce siderophore biosynthesis. A typical medium would contain a carbon source (e.g., glucose, mannitol), a nitrogen source (e.g., soybean flour, yeast extract), and essential minerals, but with no added iron salts.

-

The choice of a complex nitrogen source like soybean flour can be advantageous as it provides essential nutrients while maintaining low levels of free iron.

-

-

Large-Scale Fermentation:

-

Inoculate the iron-deficient production medium with the seed culture (typically 5-10% v/v).

-

Incubate for 5-7 days at 28-30°C with vigorous aeration and agitation. The exact duration should be optimized by monitoring siderophore production over time.

-

-

Monitoring Production: Siderophore production in the culture supernatant can be qualitatively assessed using the Chrome Azurol S (CAS) assay, which shows a color change in the presence of iron chelators.

Extraction and Purification Workflow

The causality behind this multi-stage purification is the progressive enrichment of the target molecule by exploiting its physicochemical properties (polarity, charge, and size) to remove impurities.

Caption: Workflow for the isolation and purification of Desferrithiocin.

Step-by-Step Extraction and Purification Protocol:

-

Biomass Removal: Centrifuge the fermentation broth at high speed (e.g., 10,000 x g for 20 minutes) or use filtration to separate the mycelia from the culture supernatant, which contains the secreted Desferrithiocin.

-

Solvent Extraction:

-

Acidify the cell-free supernatant to a low pH (e.g., pH 2-3) with an acid like HCl. This protonates the carboxylic acid group of Desferrithiocin, making it less polar and more amenable to extraction into an organic solvent.

-

Perform a liquid-liquid extraction using a water-immiscible organic solvent such as ethyl acetate. Mix the supernatant and solvent vigorously and then allow the phases to separate.

-

Collect the organic phase containing the Desferrithiocin. Repeat the extraction process multiple times to maximize yield.

-

-

Concentration: Combine the organic extracts and remove the solvent under reduced pressure using a rotary evaporator. This yields a crude, semi-purified extract.

-

Column Chromatography:

-

The crude extract is a complex mixture of metabolites. The next step is to fractionate this mixture using column chromatography.

-

Adsorb the crude extract onto a silica gel stationary phase.

-

Elute the column with a solvent gradient of increasing polarity (e.g., starting with chloroform and gradually adding methanol)[6]. Fractions are collected and analyzed (e.g., by thin-layer chromatography and CAS assay) to identify those containing Desferrithiocin.

-

-

Final Purification:

-

Pool the enriched fractions from the column chromatography step.

-

Achieve final purification to homogeneity using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., reverse-phase C18) and solvent system.

-

Structural Elucidation and Physicochemical Properties

Desferrithiocin, with the chemical formula C₁₀H₁₀N₂O₃S, is structurally derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine[2]. Its structure was elucidated using a combination of spectroscopic techniques, including Mass Spectrometry (MS) to determine the molecular weight and fragmentation patterns, and Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework.

Key Structural Features:

-

Aromatic Pyridinyl Ring: Contains a hydroxyl group essential for iron coordination.

-

Thiazoline Ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms.

-

Carboxylic Acid Group: A key functional group for both iron chelation and influencing the molecule's solubility and polarity.

-

Chiral Center: The presence of a methyl group on the thiazoline ring creates a stereocenter, with the (S)-configuration being the naturally occurring form.

| Property | Value / Description | Source |

| Molecular Formula | C₁₀H₁₀N₂O₃S | [2] |

| Molecular Weight | 238.26 g/mol | [2] |

| Appearance | Yellowish powder | N/A |

| Key Functional Groups | Phenolic hydroxyl, thiazoline nitrogen, carboxylic acid | [2] |

| Configuration | (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid | [2] |

Mechanism of Action: Tridentate Iron Chelation

The biological function and therapeutic potential of Desferrithiocin are rooted in its ability to form a highly stable complex with ferric iron (Fe³⁺).

Coordination Chemistry

Desferrithiocin acts as a tridentate ligand , meaning it uses three donor atoms to bind to a single iron atom: the phenolic oxygen, the thiazoline nitrogen, and a carboxylate oxygen[2]. Since Fe³⁺ prefers a hexacoordinate (six-bond) geometry, two Desferrithiocin molecules wrap around a single iron ion to form a stable 2:1 complex, denoted as [Fe(DFT)₂]. This complex has an exceptionally high formation constant (β₂ = 4 x 10²⁹), indicating a very strong affinity for iron[2].

Caption: The 2:1 binding of Desferrithiocin (DFT) to Fe³⁺ to form a stable complex for excretion.

This stable complex effectively sequesters iron from biological systems, rendering it inert and facilitating its excretion from the body.

The Toxicity Dilemma

Despite its excellent iron-clearing efficiency, initial animal studies with Desferrithiocin revealed significant nephrotoxicity (kidney toxicity)[2]. This adverse effect halted its development as a primary therapeutic. However, the remarkable oral activity of its core structure made Desferrithiocin an invaluable pharmacophore. It became the foundational platform for extensive structure-activity relationship (SAR) studies, which ultimately led to the development of safer, second-generation synthetic analogues that retained oral activity with a better toxicity profile[7].

Conclusion and Future Perspectives

The story of Desferrithiocin is a classic example of the promise and peril of natural product drug discovery. While the parent molecule proved too toxic for clinical use, its discovery was a pivotal moment in the search for oral iron chelators. It provided a chemical scaffold that, through medicinal chemistry, could be re-engineered to mitigate toxicity while preserving efficacy. The journey from a microbial siderophore in a petri dish to a platform for clinically evaluated drugs underscores the vital synergy between microbiology, natural product chemistry, and pharmacology in addressing unmet medical needs.

References

-

Bergeron, R. J., Wiegand, J., Dionis, J. B., Egli-Karmakka, M., Frei, J., Huxley-Tencer, A., & Peter, H. H. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072-2078. [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of Medicinal Chemistry, 57(22), 9259–9291. [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Glickstein, H. (2010). Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. BioAssay, 5(4), 215-227. [Link]

-

Bergeron, R. J., McManis, J. S., Wiegand, J., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2015). Desferrithiocin: A Search for Clinically Effective Iron Chelators. ResearchGate. [Link]

-

Taylor & Francis. (n.d.). Streptomyces antibioticus – Knowledge and References. Taylor & Francis. [Link]

-

BacDive. (n.d.). Streptomyces antibioticus (DSM 40234, ATCC 23879, ATCC 8663). [Link]

-

MDPI. (2023). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. MDPI. [Link]

-

Burton, H. S., & Abraham, E. P. (1952). Isolation of antibiotics from a species of Cephalosporium. Cephalosporins P1, P2, P3, P4 and P5. Biochemical Journal, 50(2), 168–174. [Link]

-

Berger, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). The Impact of Polyether Chain Length on the Iron Clearing Efficiency and Physiochemical Properties of Desferrithiocin Analogues. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]

Sources

- 1. Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. mdpi.com [mdpi.com]

- 5. Streptomyces antibioticus | Type strain | DSM 40234, ATCC 23879, ATCC 8663, CBS 659.68, ETH 9875, IFO 12838, IMRU 3435, ISP 5234, NBRC 12838, RIA 1174, JCM 4620, BCRC 12164, BCRC 15104, CBS 478.48, CCM 3159, CECT 3225, IMET 40227, KACC 20096, KCTC 9688, LMG 5966, NBIMCC 1047, NCIMB 8504, NRRL B-1701, NRRL B-2770, VKM Ac-964 | BacDiveID:14977 [bacdive.dsmz.de]

- 6. bioassayworks.com [bioassayworks.com]

- 7. researchgate.net [researchgate.net]

Chemical structure and stereochemistry of Desferrithiocin

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Desferrithiocin

Authored by a Senior Application Scientist

Abstract

Desferrithiocin (DFT) is a siderophore of significant scientific interest due to its potent and orally active iron-chelating properties. Isolated from Streptomyces antibioticus, its potential as a therapeutic agent for transfusional iron-overload diseases, such as β-thalassemia, has driven extensive research.[1][2][3] However, the clinical development of the parent compound was halted by significant nephrotoxicity.[4] This challenge initiated a comprehensive exploration into its structure-activity relationships (SAR), with a particular focus on its chemical scaffold and stereochemistry, to design safer and more effective analogs.[1][4][5][6] This guide provides a detailed examination of the molecular architecture of Desferrithiocin, from its planar structure to the critical nuances of its stereochemistry, which are fundamental to its biological function and therapeutic potential.

Elucidation of the Planar Chemical Structure

Desferrithiocin is a tridentate ligand, meaning it uses three donor atoms to bind to a central metal ion.[2][4] Its molecular framework is a hybrid structure derived biosynthetically from the condensation of L-cysteine and 3-hydroxy-2-picolinic acid. The resulting scaffold consists of a 4-methyl-4-carboxy-Δ²-thiazoline ring linked at the C2 position to a 3-hydroxy-2-pyridinyl moiety.

The systematic IUPAC name for the naturally occurring molecule is (S)-4,5-dihydro-2-(3-hydroxy-2-pyridinyl)-4-methyl-4-thiazolecarboxylic acid .[1][7][8][9]

Key Functional Groups for Iron Chelation

The potent iron-binding capability of Desferrithiocin stems from a specific arrangement of three functional groups that form a stable coordination complex with ferric iron (Fe³⁺):

-

The Phenolic Hydroxyl Group: Located on the pyridinyl ring, this acidic group deprotonates to form a phenolate anion that serves as a primary binding site.

-

The Thiazoline Ring Nitrogen: This nitrogen atom acts as a Lewis base, donating a lone pair of electrons.

-

The Carboxyl Group: Situated at the C-4 position of the thiazoline ring, this group provides the third coordination point.

These three groups are essential for the molecule's iron-clearing activity.[10] They are positioned to act as a meridional (mer) tridentate ligand, occupying three coordination sites on an octahedral metal center.[2] This arrangement allows two Desferrithiocin molecules to wrap around a single Fe³⁺ ion, forming a highly stable 2:1 ligand-to-metal complex with a formation constant (β₂) of approximately 4 x 10²⁹.[1][4]

Structural Analogs: The Path to Reduced Toxicity

The initial toxicity of Desferrithiocin prompted the synthesis of numerous analogs. A pivotal discovery was that removing the nitrogen atom from the pyridine ring to create Desazadesferrithiocin (DADFT) significantly reduced toxicity while preserving, and in some cases enhancing, iron-clearing efficiency.[4][5][11] This finding underscored that the core chelating pharmacophore could be maintained while modifying peripheral structures to improve the safety profile.

The Decisive Role of Stereochemistry

The stereochemical configuration of Desferrithiocin is a critical determinant of its biological efficacy. The molecule possesses a single chiral center at the C-4 position of the thiazoline ring, the carbon atom bearing both the methyl and carboxyl groups.

The Absolute (S)-Configuration

The naturally occurring and biologically superior form of Desferrithiocin has the (S)-absolute configuration at the C-4 stereocenter.[1][5][7][9] This specific three-dimensional arrangement of atoms is crucial for its interaction with biological systems, including potential transport proteins and the iron-laden environment in the body.

The importance of this configuration is unequivocally demonstrated by comparative studies. The (S)-enantiomer is a more potent and efficient iron-clearing agent in primate models than its synthetic (R)-counterpart.[12][13] This stereospecificity strongly suggests that the molecule's mechanism of action involves a chiral recognition step. Furthermore, studies have indicated that the C-4 center is configurationally stable and unlikely to undergo racemization under physiological conditions.[12]

Formation of Diastereomeric Metal Complexes

When a chiral ligand like (S)-Desferrithiocin coordinates to an octahedral metal center, it can do so in two different spatial arrangements, resulting in diastereomers. These are designated by the stereochemical descriptors Lambda (Λ) and Delta (Δ), which describe the "handedness" of the coordinated complex. The formation of these Λ and Δ diastereomers has been confirmed through studies using surrogate metal ions like Chromium(III) and Aluminum(III), which are kinetically more inert than Fe³⁺ and facilitate spectroscopic and crystallographic analysis.[1][2]

Methodologies for Structural Verification

The determination and confirmation of Desferrithiocin's structure and stereochemistry rely on a combination of advanced analytical techniques.

Spectroscopic and Crystallographic Analysis

The foundational methods for structural elucidation include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are routinely used to confirm the connectivity and chemical environment of atoms in newly synthesized analogs, verifying that the desired structural modifications have been achieved.[4][8]

-

X-ray Crystallography: This is the gold standard for determining the absolute configuration of a chiral molecule.[14] While obtaining high-quality crystals of the Fe³⁺ complex of the parent Desferrithiocin has been challenging due to the presence of multiple diastereomers, crystallographic data from metal complexes of its analogs have been invaluable.[2] For instance, the crystal structure of an Aluminum(III) complex of Desferrithiocin definitively confirmed the tridentate ONO coordination mode.[2] Similarly, X-ray structures of modified analogs have provided concrete proof of their molecular geometry.[1][8]

Table 1: Summary of Desferrithiocin's Structural and Stereochemical Properties

| Feature | Description | Significance |

| Core Structure | 2-(3-hydroxy-2-pyridinyl)-4-methyl-Δ²-thiazoline-4-carboxylic acid | Provides the fundamental scaffold for iron chelation. |

| Chelating Groups | Phenolic -OH, Thiazoline N, Carboxylic acid -COOH | Act as a tridentate ligand, forming a stable 2:1 complex with Fe³⁺.[1][4] |

| Chiral Center | C-4 of the thiazoline ring | A single stereocenter dictates the molecule's 3D shape.[12][13] |

| Absolute Configuration | (S)-enantiomer | The natural and more biologically active form.[5][12] |

| Metal Complex Geometry | Octahedral, forming Λ and Δ diastereomers | The chirality of the ligand is transferred to the metal complex.[1][2] |

Experimental & Analytical Workflows

The development and analysis of Desferrithiocin and its analogs follow a rigorous, self-validating workflow designed to ensure scientific integrity.

Protocol 1: Synthesis and Structural Confirmation of a Desferrithiocin Analog

-

Synthesis: The target analog is synthesized via established organic chemistry routes, typically involving the condensation of a substituted cysteine derivative with a heterocyclic aldehyde or its precursor.

-

Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity (>98%).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (e.g., ESI-FTICR) is performed to confirm the exact molecular weight and elemental composition of the synthesized compound.[4]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are acquired to verify the chemical structure. The observed chemical shifts, coupling constants, and integrations must be consistent with the target molecule.

-

Chiral Analysis: For chiral compounds, chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess (ee%) and confirm that the desired stereoisomer has been produced.

-

X-ray Crystallography (if feasible): If a single crystal can be grown, X-ray diffraction analysis is performed to provide unambiguous confirmation of the relative and absolute stereochemistry.

Diagram 1: Logical Workflow for Structural Analysis

Caption: A typical workflow for the synthesis and definitive structural validation of a Desferrithiocin analog.

Diagram 2: Key Stereochemical-Functional Relationship

Caption: The relationship between the C-4 stereocenter and the biological efficacy of Desferrithiocin.

Conclusion

The chemical architecture of Desferrithiocin presents a masterful example of natural product design, optimized for high-affinity iron chelation. Its structure, centered on a tridentate chelating pharmacophore, and its specific (S)-stereochemistry are inextricably linked to its function. The journey from a promising but toxic natural product to the development of safer, clinically evaluated analogs has been guided by a deep and methodical understanding of these structural and stereochemical principles. For researchers in drug development, the story of Desferrithiocin serves as a compelling case study, demonstrating that meticulous attention to molecular detail, particularly stereochemistry, is paramount in transforming a potent lead compound into a viable therapeutic agent.

References

-

Bergeron, R. J., Wiegand, J., McManis, J. S., McCosar, B. H., Weimar, W. R., Brittenham, G. M., & Smith, R. E. (1999). Effects of C-4 Stereochemistry and C-4' Hydroxylation on the Iron Clearing Efficiency and Toxicity of Desferrithiocin Analogues. Journal of Medicinal Chemistry, 42(13), 2432–2440. [Link]

-

Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (1999). Desazadesmethyldesferrithiocin analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 42(13), 2432-2440. [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., & Brittenham, G. M. (1999). Effects of C-4 stereochemistry and C-4' hydroxylation on the iron clearing efficiency and toxicity of desferrithiocin analogues. PubMed, 42(13), 2432-40. [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259–9291. [Link]

-

Chemical structure of desferrithiocin. (n.d.). ResearchGate. Retrieved from [Link]

-

Bernhardt, P. V. (2007). Coordination chemistry and biology of chelators for the treatment of iron overload disorders. Dalton Transactions, (29), 3214-3220. [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., Singh, S., & Brittenham, G. M. (2008). Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles. Journal of Medicinal Chemistry, 51(13), 3919–3931. [Link]

-

Bergeron, R. J., Wiegand, J., Dionis, J. B., Egli-Karmakka, M., Frei, J., Huxley-Tencer, A., & Peter, H. H. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of Medicinal Chemistry, 34(7), 2072-2078. [Link]

-

Desferrithiocin. (n.d.). PubChem. Retrieved from [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: A Search for Clinically Effective Iron Chelators. Journal of Medicinal Chemistry, 57(22), 9259-9291. [Link]

-

Bergeron, R. J., Wiegand, J., Dionis, J. B., & Peter, H. H. (1993). The desferrithiocin pharmacophore. Journal of Medicinal Chemistry, 36(13), 1802-1807. [Link]

-

Nick, H., Acklin, P., Lattmann, R., & Schupp, J. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065-1076. [Link]

-

Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (2002). Structure-activity relationships among desazadesferrithiocin analogues. Annals of the New York Academy of Sciences, 953, 278-291. [Link]

-

Absolute configuration. (n.d.). Wikipedia. Retrieved from [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. PubMed, 57(22), 9259-91. [Link]

-

Scheme 5. Molecular formula of desferrithiocin. (n.d.). ResearchGate. Retrieved from [Link]

-

Fourie, J., Shvarts, S., & van der Merwe, C. F. (1998). The desferrithiocin (DFT) class of iron chelators: potential as antineoplastic agents. Anticancer Research, 18(6A), 4277-4282. [Link]

Sources

- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 3. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Substituent Effects on Desferrithiocin and Desferrithiocin Analogue Iron Clearing and Toxicity Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships among desazadesferrithiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Desferrithiocin: a search for clinically effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Desferrithiocin | C10H9N2NaO3S | CID 135564781 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Desazadesmethyldesferrithiocin analogues as orally effective iron chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Effects of C-4 stereochemistry and C-4' hydroxylation on the iron clearing efficiency and toxicity of desferrithiocin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Absolute configuration - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Natural Sources and Microbial Production of Desferrithiocin

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Desferrithiocin (DFT) is a potent, tridentate iron chelator, or siderophore, of significant interest in medicinal chemistry and drug development.[1] Originally isolated from Streptomyces antibioticus, this natural product has served as a crucial scaffold for the development of orally active iron chelators for the treatment of iron overload disorders.[1][2] This guide provides a comprehensive technical overview of the natural sources of desferrithiocin, the biosynthetic pathways involved in its production, and detailed methodologies for the isolation, cultivation, and production of this important microbial metabolite. Furthermore, it delves into the mechanistic aspects of its iron chelation and the associated nephrotoxicity that has driven the exploration of synthetic analogues.

Introduction: The Significance of Desferrithiocin

Iron is an essential element for most forms of life, playing a critical role in numerous physiological processes. However, its excess can be highly toxic, leading to the generation of reactive oxygen species and subsequent cellular damage.[1][3] Iron overload disorders, such as β-thalassemia, necessitate chelation therapy to remove excess iron from the body.[4]

Desferrithiocin, a member of the thiazoline-based siderophore family, emerged as a promising therapeutic candidate due to its high affinity and selectivity for Fe(III) and its oral bioavailability.[1][2] Unlike the hexadentate hydroxamate siderophores such as desferrioxamine (DFO), desferrithiocin is a tridentate ligand, forming a 2:1 complex with iron.[1] Its discovery spurred extensive research into its iron-clearing efficacy, but also revealed significant nephrotoxicity, prompting the development of less toxic synthetic derivatives.[5][6] This guide will explore the microbial origins and production of the parent compound, providing a foundational understanding for researchers in the field.

Natural Microbial Sources of Desferrithiocin

Desferrithiocin is a secondary metabolite produced by specific strains of actinomycete bacteria, primarily belonging to the genus Streptomyces.

Primary Producing Microorganisms

The principal microbial sources of desferrithiocin identified to date are:

-

Streptomyces antibioticus : This species is the original and most well-documented producer of desferrithiocin.[1]

-

Streptomyces pilosus : This species is also known to produce desferrithiocin and other related siderophores.[4]

These soil-dwelling bacteria synthesize and secrete desferrithiocin under iron-limiting conditions to scavenge ferric iron from their environment.[7]

Isolation of Desferrithiocin-Producing Streptomyces

The isolation of novel Streptomyces strains with the potential for desferrithiocin production can be achieved from various environmental samples, particularly from soil.

Experimental Protocol: Isolation of Streptomyces from Soil

-

Sample Collection : Collect soil samples from diverse environments.

-

Sample Preparation : Air-dry the soil samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.

-

Serial Dilution : Prepare a serial dilution of the soil samples in sterile distilled water.

-

Plating : Plate the dilutions onto selective agar media, such as Tryptone-Yeast Extract Agar (TGY) or Glucose Soybean Meal Agar (GSA), supplemented with antifungal agents like nystatin and cycloheximide to inhibit fungal growth.[8][9]

-

Incubation : Incubate the plates at 28-30°C for 7-14 days.

-

Colony Selection : Identify potential Streptomyces colonies based on their characteristic chalky, filamentous appearance.

-

Sub-culturing : Isolate and purify the selected colonies by repeated sub-culturing on fresh agar plates.

-

Screening for Siderophore Production : Screen the pure isolates for siderophore production using a universal chemical assay, such as the Chrome Azurol S (CAS) agar assay.[7][10] A color change from blue to orange/yellow around the colony indicates siderophore production.

Microbial Production of Desferrithiocin

The production of desferrithiocin can be optimized by manipulating fermentation conditions, including media composition and culture parameters.

Fermentation Media and Conditions

Iron concentration in the culture medium is a critical factor regulating siderophore biosynthesis. Low-iron conditions are essential to induce the expression of the desferrithiocin biosynthetic gene cluster.

Table 1: Exemplary Fermentation Media for Siderophore Production by Streptomyces

| Medium Component | Concentration (g/L) | Reference |

| Tryptone Glucose Yeast Extract (TGY) | [8] | |

| Tryptone | 5.0 | |

| Yeast Extract | 3.0 | |

| Glucose | 1.0 | |

| K2HPO4 | 2.0 | |

| Glucose Soybean Meal Agar (GSA) | [9] | |

| Glucose | 10.0 | |

| Soybean Meal | 10.0 | |

| NaCl | 10.0 | |

| CaCO3 | 1.0 | |

| Modified 523 Medium | [11] | |

| Sucrose | 10.0 | |

| Casein Hydrolysate | 8.0 | |

| Yeast Extract | 4.0 | |

| K2HPO4 | 2.0 | |

| MgSO4·7H2O | 0.6 |

Fermentation Parameters:

-

Temperature : 28-30°C

-

pH : 6.8-7.2

-

Aeration : Shaking at 150-200 rpm in baffled flasks

-

Incubation Time : 4-7 days

Extraction and Purification of Desferrithiocin

Experimental Protocol: Extraction and Purification

-

Harvesting : After fermentation, separate the mycelium from the culture broth by centrifugation.

-

Acidification : Acidify the supernatant to pH 2.0-3.0 with a mineral acid (e.g., HCl).

-

Solvent Extraction : Extract the acidified supernatant with an organic solvent such as ethyl acetate or chloroform.[3]

-

Concentration : Concentrate the organic extract under reduced pressure.

-

Chromatographic Purification : Purify the crude extract using column chromatography on silica gel or other suitable resins.[3] Elute with a solvent gradient (e.g., chloroform-methanol) to isolate desferrithiocin.

-

Characterization : Characterize the purified compound using techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Biosynthesis of Desferrithiocin

Desferrithiocin is assembled from two primary precursors: 3-hydroxypicolinic acid and (S)-α-methyl-cysteine. The biosynthetic pathway involves a series of enzymatic reactions, though the specific gene cluster for desferrithiocin has not been as extensively characterized as that for desferrioxamines.

Biosynthesis of Precursors

-

3-Hydroxypicolinic Acid : This precursor is derived from L-lysine through a pathway involving an L-lysine 2-aminotransferase, a two-component monooxygenase, and a FAD-dependent dehydrogenase.

-

(S)-α-methyl-cysteine : The direct biosynthetic route to this unusual amino acid in Streptomyces is not fully elucidated. It is hypothesized to be derived from cysteine through a methylation step.

Assembly and Thiazoline Ring Formation

The final assembly of desferrithiocin involves the condensation of 3-hydroxypicolinic acid and (S)-α-methyl-cysteine, followed by the characteristic thiazoline ring formation. This process is likely catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzymatic machinery, which is common in the biosynthesis of similar siderophores. The thiazoline ring is a key structural feature for its iron-chelating activity.

Diagram: Proposed Biosynthetic Pathway of Desferrithiocin

Caption: Proposed biosynthetic pathway of Desferrithiocin from primary precursors.

Mechanism of Action and Toxicity

Iron Chelation

Desferrithiocin acts as a tridentate ligand, coordinating with Fe(III) through its phenolic oxygen, the nitrogen of the thiazoline ring, and a carboxyl group.[2] This forms a stable 2:1 complex with iron, effectively sequestering it from the environment or from biological systems.

Diagram: Iron Chelation by Desferrithiocin

Caption: Schematic of the 2:1 complex formation between Desferrithiocin and Fe(III).

Nephrotoxicity

A major drawback of desferrithiocin is its dose-dependent nephrotoxicity, characterized by acute tubular necrosis.[5][6] The precise mechanism is not fully understood but is thought to be related to the lipophilicity of the iron complex, leading to its accumulation in the renal tubules and subsequent oxidative damage.[5] This toxicity has been a primary driver for the synthesis of more hydrophilic analogues with improved safety profiles.

Conclusion and Future Perspectives

Desferrithiocin remains a molecule of high interest due to its potent iron-chelating properties. Understanding its natural sources and microbial production is fundamental for further research and development in this area. While its inherent toxicity has limited its direct clinical application, it continues to serve as an invaluable template for the design of new and safer iron chelators. Future research may focus on the discovery of novel desferrithiocin-producing microorganisms from underexplored environments, the elucidation of the complete biosynthetic gene cluster to enable synthetic biology approaches for analogue production, and a more detailed investigation into the mechanisms of its nephrotoxicity to guide the development of non-toxic derivatives.

References

-

Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of medicinal chemistry, 57(22), 9259–9291. [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., Bharti, N., & Singh, S. (2008). Desferrithiocin analogues and nephrotoxicity. Journal of medicinal chemistry, 51(19), 5993–6004. [Link]

-

Bergeron, R. J., Wiegand, J., Dionis, J. B., Egli-Karmakka, M., Frei, J., Huxley-Tencer, A., & Peter, H. H. (1991). Evaluation of desferrithiocin and its synthetic analogues as orally effective iron chelators. Journal of medicinal chemistry, 34(7), 2072–2078. [Link]

-

Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural product reports, 27(5), 637–657. [Link]

-

Bergeron, R. J., Wiegand, J., McManis, J. S., & Bharti, N. (2006). Desferrithiocin analogue iron chelators: iron clearing efficiency, tissue distribution, and renal toxicity. Journal of medicinal chemistry, 49(24), 7040–7051. [Link]

-

Yamanaka, K., Oikawa, H., Ogawa, H. O., Hosona, K., Shinmachi, F., Takano, H., Sakuda, S., Beppu, T., & Ueda, K. (2005). Desferrioxamine E produced by Streptomyces griseus stimulates growth and development of Streptomyces tanashiensis. Microbiology (Reading, England), 151(Pt 9), 2899–2905. [Link]

-

Say, A., & El-Sayed, A. S. A. (2022). Production of Siderophores by an Apple Root-Associated Streptomyces ciscaucasicus Strain GS2 Using Chemical and Biological OSMAC Approaches. Journal of fungi (Basel, Switzerland), 8(3), 253. [Link]

-

Nick, H., Acklin, P., Lattmann, R., Rist, G., & Zaehner, H. (2004). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current medicinal chemistry, 11(4), 523–537. [Link]

-

Shirling, E. B., & Gottlieb, D. (1968). Cooperative description of type cultures of Streptomyces. II. Species descriptions from the first study. International journal of systematic bacteriology, 18(2), 69–189. [Link]

-

Rehan, M., & Barakat, H. (2022). Production and Potential Genetic Pathways of Three Different Siderophore Types in Streptomyces tricolor Strain HM10. Microorganisms, 10(8), 1500. [Link]

-

Gorshkov, V., Ponomareva, A., & Bibikova, M. (2024). The Regulation of the Albomycin and Desferrioxamine E Biosynthesis in Streptomyces globisporus bja209. Molecules (Basel, Switzerland), 29(1), 193. [Link]

-

Omar, A., Al-Dossary, M., & Al-Ghamdi, A. (2022). Exploring the Plant Growth-Promotion of Four Streptomyces Strains from Rhizosphere Soil to Enhance Cucumber Growth and Yield. Plants (Basel, Switzerland), 11(15), 1944. [Link]

-

Spasic, J., & Franco, C. M. M. (2021). Streptomycetes as platform for biotechnological production processes of drugs. Applied microbiology and biotechnology, 105(1), 59–72. [Link]

-

Traxler, M. F., Watrous, J. D., Alexandrov, T., Dorrestein, P. C., & Kolter, R. (2013). Cryptic specialized metabolites drive Streptomyces exploration and provide a competitive advantage during growth with other microbes. The ISME journal, 7(9), 1807–1818. [Link]

-

Quinn, G. A., Ban, K., & Elliot, M. A. (2020). Streptomyces from traditional medicine: sources of new innovations in antibiotic discovery. Journal of medical microbiology, 69(7), 965–974. [Link]

-

Hider, R. C., & Kong, X. (2013). Desferrithiocin: a search for clinically effective iron chelators. Current medicinal chemistry, 20(2), 240–258. [Link]

-

Shah, I., & Uddin, Z. (2024). Streptomyces sp. from desert soil as a biofactory for antioxidants with radical scavenging and iron chelating potential. Saudi journal of biological sciences, 31(1), 103889. [Link]

Sources

- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Desferrithiocin Analogue Iron Chelators: Iron Clearing Efficiency, Tissue Distribution, and Renal Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Desferrithiocin Analogues and Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cryptic specialized metabolites drive Streptomyces exploration and provide a competitive advantage during growth with other microbes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Streptomyces sp. from desert soil as a biofactory for antioxidants with radical scavenging and iron chelating potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Production and Potential Genetic Pathways of Three Different Siderophore Types in Streptomyces tricolor Strain HM10 [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Production of Siderophores by an Apple Root-Associated Streptomyces ciscaucasicus Strain GS2 Using Chemical and Biological OSMAC Approaches - PMC [pmc.ncbi.nlm.nih.gov]

The role of Desferrithiocin as a siderophore in microorganisms

An In-depth Technical Guide to Desferrithiocin as a Siderophore in Microorganisms

Introduction

In the microbial world, iron is a critical yet often scarce nutrient. Despite its abundance in the Earth's crust, its bioavailability is extremely low at physiological pH due to the formation of insoluble ferric hydroxides[1][2]. To overcome this limitation, many microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores. Siderophores are low-molecular-weight, high-affinity iron-chelating molecules secreted by microorganisms to scavenge ferric iron from the environment[3]. These iron-laden siderophores, or ferrisiderophores, are then recognized by specific receptors on the microbial cell surface and transported into the cell, where the iron is released and utilized for various metabolic processes[4].

This guide focuses on a particular siderophore, Desferrithiocin (DFT), a potent iron chelator with a unique chemical structure and significant biological and therapeutic interest. First isolated from Streptomyces antibioticus, DFT has garnered attention for its high oral bioavailability and efficacy in chelating excess iron, making it a lead compound in the development of treatments for iron overload disorders such as β-thalassemia[1][5]. However, its role as a siderophore in the producing microorganisms is a complex and fascinating area of study, offering insights into microbial iron metabolism and competitive ecological interactions.

This technical guide provides a comprehensive overview of the role of Desferrithiocin as a siderophore, intended for researchers, scientists, and drug development professionals. We will delve into its chemical biology, propose a putative biosynthetic pathway and its genetic regulation, and outline the mechanism of iron acquisition. Furthermore, we will provide detailed experimental protocols for the study of DFT and other siderophores, aiming to equip researchers with the knowledge and tools to further explore this intriguing molecule.

The Chemical Biology of Desferrithiocin

Desferrithiocin is a tridentate ligand, meaning it uses three donor atoms to coordinate a single iron atom. Its structure is derived from the condensation of 3-hydroxypicolinic acid and (S)-α-methyl cysteine[1]. The key functional groups involved in iron chelation are the hydroxyl and carboxyl groups of the picolinic acid moiety and the nitrogen and carboxyl groups of the thiazoline ring.

Two molecules of DFT are required to form a stable, hexacoordinate complex with a single Fe(III) ion, resulting in a 2:1 ligand-to-metal stoichiometry. The resulting complex, known as ferrithiocin, is highly stable, with a formation constant (β₂) of approximately 4 x 10²⁹[1]. This high affinity allows DFT to effectively sequester iron from the environment and from host iron-binding proteins.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₀N₂O₃S | [1] |

| Molar Mass | 238.26 g/mol | [1] |

| Iron Chelation Stoichiometry | 2:1 (DFT:Fe(III)) | [1] |

| Formation Constant (β₂) | ~ 4 x 10²⁹ | [1] |

The coordination chemistry of ferrithiocin is crucial for its recognition by microbial transport systems. The specific three-dimensional arrangement of the two DFT molecules around the iron atom creates a unique molecular signature that is likely recognized by specific receptor proteins on the surface of the producing microorganism.

A Putative Biosynthetic Pathway for Desferrithiocin

While the definitive biosynthetic gene cluster for Desferrithiocin has yet to be fully elucidated, a plausible pathway can be proposed based on its chemical structure and the known enzymology of other siderophore biosynthesis pathways, particularly those involving thiazoline rings and those found in Streptomyces species[6][7][8]. The biosynthesis of DFT likely proceeds through a non-ribosomal peptide synthetase (NRPS) or an NRPS-independent siderophore (NIS) synthetase pathway.

The key precursors for DFT are chorismic acid (for the 3-hydroxypicolinic acid moiety) and L-cysteine (for the (S)-α-methyl cysteine moiety). The proposed pathway involves the following key steps:

-

Synthesis of 3-Hydroxypicolinic Acid (3-HPA): This precursor is likely synthesized from chorismic acid, a key intermediate in the shikimate pathway. A series of enzymatic reactions, including those catalyzed by an isochorismate synthase, a pyruvoyl-dependent aminotransferase, and a dehydrogenase, would convert chorismic acid to 3-HPA.

-

Synthesis of (S)-α-methyl Cysteine: This unusual amino acid is likely derived from L-cysteine through the action of a methyltransferase.

-

Activation and Condensation: A synthetase, likely an NRPS or NIS enzyme, would activate both 3-HPA and (S)-α-methyl cysteine as adenylates. The activated precursors are then condensed.

-

Thiazoline Ring Formation: Following condensation, an intramolecular cyclization and dehydration of the cysteine moiety would lead to the formation of the characteristic thiazoline ring. This reaction is a common feature in the biosynthesis of other thiazoline-containing siderophores like pyochelin and yersiniabactin[7][9].

Caption: A putative biosynthetic pathway for Desferrithiocin.

A Proposed Model for Genetic Organization and Regulation

The genes encoding the enzymes for siderophore biosynthesis are typically clustered together in an operon, known as a biosynthetic gene cluster (BGC)[10]. The expression of these genes is tightly regulated by the intracellular iron concentration. In many bacteria, particularly in Streptomyces, this regulation is mediated by a ferric uptake regulator (Fur) protein, or a DmdR1 homolog[11].

We propose a model for the genetic organization and regulation of the DFT BGC based on the well-characterized desferrioxamine BGC in Streptomyces coelicolor[8].

-

The DFT Biosynthetic Gene Cluster: The BGC would likely contain genes encoding the enzymes for the synthesis of the precursors (3-HPA and (S)-α-methyl cysteine) and the synthetase responsible for their condensation and cyclization. It may also include genes for a dedicated transporter to export DFT.

-

Iron-Dependent Regulation: The expression of the DFT operon is likely controlled by a Fur-like repressor protein. In iron-replete conditions, Fe²⁺ acts as a co-repressor, binding to the Fur protein. The Fur-Fe²⁺ complex then binds to a specific DNA sequence in the promoter region of the DFT operon, known as an "iron box," thereby blocking transcription. Under iron-limiting conditions, Fur is unable to bind to the iron box, and the operon is transcribed, leading to the production of DFT.

Caption: Proposed model for the iron-dependent regulation of DFT biosynthesis.

Mechanism of Iron Acquisition via Desferrithiocin

Once secreted, DFT scavenges ferric iron from the environment to form the ferrithiocin complex. This complex is then recognized and transported into the microbial cell. The mechanism of uptake likely varies between Gram-positive and Gram-negative bacteria.

-

In Gram-negative bacteria , the process is expected to involve a TonB-dependent outer membrane receptor that specifically recognizes ferrithiocin. After transport across the outer membrane into the periplasm, the complex would be bound by a periplasmic binding protein, which then delivers it to an inner membrane ATP-binding cassette (ABC) transporter for translocation into the cytoplasm.

-

In Gram-positive bacteria , which lack an outer membrane, the ferrithiocin complex would be directly recognized by a lipoprotein siderophore-binding protein anchored to the cell membrane. This protein would then interact with an ABC transporter to facilitate uptake into the cytoplasm.

Once inside the cytoplasm, the iron must be released from the ferrithiocin complex. This is typically achieved through the reduction of Fe(III) to Fe(II) by a cytoplasmic reductase. Fe(II) has a much lower affinity for DFT, leading to its release and subsequent availability for cellular processes. The apo-siderophore (DFT) may then be recycled and exported out of the cell to chelate more iron.

Caption: A model for the uptake of the ferrithiocin complex in a Gram-negative bacterium.

Experimental Protocols

Detection and Quantification of Desferrithiocin Production: The CAS Assay

The Chrome Azurol S (CAS) assay is a universal colorimetric method for detecting and quantifying siderophores[9]. It relies on the principle that a siderophore will remove iron from the blue-colored CAS-iron complex, causing a color change to orange.

Materials:

-

CAS solution

-

Iron(III) chloride solution

-

Hexadecyltrimethylammonium bromide (HDTMA) solution

-

Culture supernatants of the microorganism to be tested

-

Spectrophotometer

Protocol:

-

Prepare the CAS assay solution:

-

Dissolve 60.5 mg of CAS in 50 ml of deionized water.

-

Dissolve 72.9 mg of HDTMA in 40 ml of deionized water.

-

Prepare a 1 mM FeCl₃ solution in 10 mM HCl.

-

Slowly mix the CAS and HDTMA solutions.

-

While stirring, slowly add 10 ml of the FeCl₃ solution to the CAS/HDTMA mixture. The resulting solution should be deep blue. Autoclave and store in the dark.

-

-

Prepare the samples:

-

Grow the microorganism in an iron-limited medium.

-

Centrifuge the culture to pellet the cells and collect the supernatant.

-

-

Perform the assay:

-

In a microplate well or a cuvette, mix 100 µl of the culture supernatant with 100 µl of the CAS assay solution.

-

Use an uninoculated medium as a negative control.

-

Incubate at room temperature for 20 minutes.

-

-

Quantify siderophore production:

-

Measure the absorbance of the mixture at 630 nm.

-

Calculate the percentage of siderophore units as: [(Ar - As) / Ar] * 100, where Ar is the absorbance of the reference (control) and As is the absorbance of the sample.

-

Analysis of Iron-Binding Properties

Spectrophotometric titration can be used to determine the stoichiometry of the DFT-iron complex.

Materials:

-

Purified Desferrithiocin solution of known concentration

-

Ferric chloride solution of known concentration

-

Buffer solution (e.g., HEPES, pH 7.4)

-

Spectrophotometer

Protocol:

-

Prepare a solution of DFT in the buffer.

-

Record the initial absorbance spectrum of the DFT solution.

-

Add small, incremental amounts of the FeCl₃ solution to the DFT solution.

-

After each addition, mix well and record the absorbance spectrum.

-

Plot the change in absorbance at a specific wavelength (where the complex absorbs maximally) against the molar ratio of Fe³⁺ to DFT.

-

The inflection point of the resulting curve will indicate the stoichiometry of the complex.

Microbial Growth Promotion Assay

This assay demonstrates the biological function of DFT as a siderophore by its ability to support microbial growth under iron-limited conditions.

Materials:

-

An indicator microbial strain that can utilize DFT but not produce its own siderophores.

-

Iron-deficient agar medium.

-

Purified DFT solution.

-

An iron chelator that the indicator strain cannot overcome (e.g., EDDHA).

Protocol:

-

Prepare the iron-deficient agar medium and add the iron chelator to create iron-limiting conditions.

-

Spread a lawn of the indicator strain on the agar plate.

-

Aseptically place a sterile paper disc onto the center of the plate.

-

Pipette a small volume of the purified DFT solution onto the paper disc.

-

Incubate the plate under appropriate growth conditions for the indicator strain.

-

A zone of growth around the paper disc indicates that the indicator strain can utilize the DFT-iron complex to overcome the iron limitation.

Workflow for Identifying the Desferrithiocin Biosynthetic Gene Cluster

For researchers aiming to identify the DFT BGC, a combination of bioinformatics and molecular genetics can be employed.

Caption: A workflow for the identification of the Desferrithiocin biosynthetic gene cluster.

Applications and Future Perspectives

The primary interest in Desferrithiocin stems from its potential as an orally active iron chelator for the treatment of iron overload diseases[1][5]. Its high affinity for iron and ability to be absorbed from the gastrointestinal tract make it an attractive alternative to parenterally administered chelators like desferrioxamine. However, the nephrotoxicity associated with the parent compound has been a significant hurdle. Much research has focused on synthesizing and evaluating DFT analogs with improved safety profiles[5].

From a microbiological perspective, DFT and its biosynthetic pathway represent a fascinating system for studying iron acquisition and microbial competition. Understanding how Streptomyces and other microorganisms produce and utilize this potent siderophore can provide insights into their ecological niches and their interactions with other organisms. Furthermore, the enzymes of the DFT biosynthetic pathway could be valuable biocatalysts for the synthesis of novel compounds.

Future research should focus on the definitive identification and characterization of the DFT biosynthetic gene cluster and its regulatory elements. Elucidating the specific transport machinery for ferrithiocin will also be crucial for a complete understanding of its role as a siderophore. This knowledge will not only advance our fundamental understanding of microbial iron metabolism but also inform the rational design of new DFT-based therapeutics with enhanced efficacy and safety.

References

-

Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47-56. [Link]

-

Barona-Gómez, F., Wong, U., Giannakopulos, A. E., Derrick, P. J., & Challis, G. L. (2004). Identification of a cluster of genes that directs desferrioxamine biosynthesis in Streptomyces coelicolor M145. Journal of the American Chemical Society, 126(50), 16282–16283. [Link]

-

Miller, D. A., Luo, L., Hillson, N., Keating, T. A., & Walsh, C. T. (2002). Yersiniabactin synthetase. A four-protein assembly line producing the nonribosomal peptide/polyketide hybrid siderophore of Yersinia pestis. Chemistry & Biology, 9(3), 333–344. [Link]

-

Patel, H. M., & Walsh, C. T. (2001). In vitro reconstitution of the Pseudomonas aeruginosa nonribosomal peptide synthesis of pyochelin: characterization of backbone tailoring thiazoline reductase and N-methyltransferase activities. Biochemistry, 40(30), 9023–9031. [Link]

-

Crosa, J. H., & Walsh, C. T. (2002). Genetics and assembly line enzymology of siderophore biosynthesis in bacteria. Microbiology and Molecular Biology Reviews, 66(2), 223–249. [Link]

-

Raymond, K. N., Dertz, E. A., & Kim, S. S. (2003). Enterobactin: an archetype for microbial iron transport. Proceedings of the National Academy of Sciences of the United States of America, 100(7), 3584–3588. [Link]

-

Tsolis, K. C., Gkeka, P., & Stratikos, E. (2007). Transcriptional regulation of the desferrioxamine gene cluster of Streptomyces coelicolor is mediated by binding of DmdR1 to an iron box in the promoter of the desA gene. The FEBS Journal, 274(4), 1110–1122. [Link]

-

Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637–657. [Link]

-

Miethke, M., & Marahiel, M. A. (2007). Siderophore-based iron acquisition and pathogen control. Microbiology and Molecular Biology Reviews, 71(3), 413–451. [Link]

-

Carroll, C. S., & Moore, M. M. (2018). Ironing out the details of siderophore-mediated iron acquisition by fungi. Current Opinion in Chemical Biology, 43, 74-81. [Link]

-

Wencewicz, T. A. (2022). Siderophores as a source of inspiration for the development of new antimicrobial agents. Journal of Medicinal Chemistry, 65(10), 7041–7067. [Link]

-

Khan, A., Singh, P., & Srivastava, A. (2018). Synthesis, nature and utility of siderophores. Journal of Basic Microbiology, 58(12), 994–1004. [Link]

-

Barona-Gómez, F., Lautru, S., Francou, F. X., Leblond, P., Pernodet, J. L., & Challis, G. L. (2006). Multiple biosynthetic and uptake systems mediate siderophore-dependent iron acquisition in Streptomyces coelicolor A3(2) and Streptomyces ambofaciens ATCC 23877. Microbiology (Reading, England), 152(Pt 12), 3355–3366. [Link]

-

Qiu, Y., Wu, H., Zhang, J., Xu, Y., & Shen, B. (2019). Biosynthesis of 3,6-dihydroxypicolinic acid, a key intermediate in the metabolism of picolinic acid by several microorganisms. Applied and Environmental Microbiology, 85(13), e00555-19. [Link]

-

Behrman, E. J. (2021). The Elbs and Boyland-Sims Oxidations. Journal of Chemical Education, 98(11), 3647–3652. [Link]

-

Quadri, L. E., Sello, J., Keating, T. A., Weinreb, P. H., & Walsh, C. T. (1998). Identification of a Mycobacterium tuberculosis gene cluster encoding the biosynthetic enzymes for assembly of the virulence-conferring siderophore mycobactin. Chemistry & Biology, 5(11), 631–645. [Link]

-

Seyedsayamdost, M. R. (2014). High-throughput platform for the discovery of elicitors of silent bacterial gene clusters. Proceedings of the National Academy of Sciences of the United States of America, 111(20), 7266–7271. [Link]

-

Sandy, M., & Butler, A. (2009). Microbial iron acquisition: marine and terrestrial siderophores. Chemical Reviews, 109(10), 4580–4595. [Link]

-

Bergeron, R. J., & Brittenham, G. M. (2014). Desferrithiocin: a search for clinically effective iron chelators. Journal of Medicinal Chemistry, 57(23), 9836–9859. [Link]

-

Andrews, S. C., Robinson, A. K., & Rodríguez-Quiñones, F. (2003). Bacterial iron homeostasis. FEMS Microbiology Reviews, 27(2-3), 215–237. [Link]

-

Pérez-Miranda, S., Cabirol, N., George-Téllez, R., Zamudio-Rivera, L. S., & Fernández, F. J. (2007). A rapid and sensitive method for the determination of siderophores from fluorescent Pseudomonas. Journal of Microbiological Methods, 70(1), 148–154. [Link]

-

Saha, M., & Ye, Y. (2022). A practical toolkit for the detection, isolation, quantification, and characterization of siderophores and metallophores in microorganisms. ACS Omega, 7(24), 20633–20649. [Link]

-

Nick, H., Acklin, P., Lattmann, R., Rist, G., & Schefer, R. (2003). Development of tridentate iron chelators: from desferrithiocin to ICL670. Current Medicinal Chemistry, 10(12), 1065–1076. [Link]

-

Boukhalfa, H., & Crumbliss, A. L. (2002). Chemical aspects of siderophore mediated iron transport. BioMetals, 15(4), 325–339. [Link]

-

Winkelmann, G. (2002). Siderophore transport in fungi. In D. H. Nies & S. Silver (Eds.), Molecular Microbiology of Heavy Metals (pp. 437–450). Springer. [Link]

-

Carrondo, M. A. (2003). Ferritins, iron uptake and storage from the bacterioferritin viewpoint. The EMBO Journal, 22(9), 1959–1968. [Link]

-

Berner, I., & Winkelmann, G. (1999). Ferrioxamine E-mediated iron uptake in Erwinia herbicola. BioMetals, 12(1), 67–72. [Link]

-

Braun, V., & Killmann, H. (1999). Bacterial solutions to the iron-supply problem. Trends in Biochemical Sciences, 24(3), 104–109. [Link]

-

Ratledge, C., & Dover, L. G. (2000). Iron metabolism in pathogenic bacteria. Annual Review of Microbiology, 54, 881–941. [Link]

-

Wandersman, C., & Delepelaire, P. (2004). Bacterial iron sources: from siderophores to hemophores. Annual Review of Microbiology, 58, 611–647. [Link]

- Abdallah, M. A. (1991). Pyoverdins and pseudobactins. In G. Winkelmann (Ed.)

-

Neilands, J. B. (1995). Siderophores: structure and function of microbial iron transport compounds. Journal of Biological Chemistry, 270(45), 26723–26726. [Link]

-

Krewulak, K. D., & Vogel, H. J. (2008). Structural biology of bacterial iron uptake. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(9), 1781–1804. [Link]

-

Noinaj, N., Guillier, M., Barnard, T. J., & Buchanan, S. K. (2010). TonB-dependent transporters: regulation, structure, and function. Annual Review of Microbiology, 64, 43–60. [Link]

-

Page, W. J. (1997). Iron transport in bacteria. Journal of Basic Microbiology, 37(2), 125–134. [Link]

Sources

- 1. Desferrithiocin: A Search for Clinically Effective Iron Chelators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. mdpi.com [mdpi.com]

- 4. Development of tridentate iron chelators: from desferrithiocin to ICL670 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Three Siderophores from One Bacterial Enzymatic Assembly Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Siderophores: A Case Study in Translational Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of a cluster of genes that directs desferrioxamine biosynthesis in Streptomyces coelicolor M145 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Holo Structure and Steady State Kinetics of the Thiazolinyl Imine Reductases for Siderophore Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Transcriptional regulation of the desferrioxamine gene cluster of Streptomyces coelicolor is mediated by binding of DmdR1 to an iron box in the promoter of the desA gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Human Metabolome Database: Showing metabocard for 3-Hydroxypicolinic acid (HMDB0013188) [hmdb.ca]

Structure-activity relationship of the Desferrithiocin pharmacophore

An In-Depth Technical Guide on the Structure-Activity Relationship of the Desferrithiocin Pharmacophore

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the desferrithiocin (DFT) pharmacophore, a class of orally active iron chelators with significant therapeutic potential for the treatment of iron overload disorders. We will delve into the intricate relationship between the chemical structure of DFT analogs and their biological activity, offering insights grounded in established scientific literature and field-proven experimental methodologies.

The Desferrithiocin Pharmacophore: A Promising Scaffold for Iron Chelation Therapy

Iron overload is a debilitating condition resulting from genetic disorders or repeated blood transfusions, leading to iron accumulation in vital organs and subsequent tissue damage. The current standard of care often involves chelation therapy to remove excess iron from the body. Desferrithiocin, a natural product isolated from Streptomyces antibioticus, emerged as a promising candidate due to its high affinity and selectivity for ferric iron (Fe³⁺) and, notably, its oral bioavailability, a significant advantage over the parenterally administered deferoxamine.

The core structure of desferrithiocin is characterized by a tridentate chelation motif, forming a stable 2:1 complex with a single iron atom. This scaffold, however, was initially hampered by dose-limiting toxicities, primarily nephrotoxicity, which has driven extensive research into developing safer and more efficacious analogs. This guide will explore the key structural modifications that have been investigated to optimize the therapeutic profile of the DFT pharmacophore.

Deconstructing the Pharmacophore: A Tale of Three Moieties

The structure-activity relationship (SAR) of desferrithiocin can be systematically understood by examining its three key structural components: the tridentate iron-binding site, the aromatic ring system, and the chiral thiazoline ring.

The Tridentate Chelation Site: The Heart of Iron Binding

The ability of desferrithiocin to bind iron with high affinity resides in its tridentate chelation motif, which consists of a pyridinone oxygen, a thiazoline nitrogen, and a carboxylate oxygen. The spatial arrangement of these three atoms is crucial for the formation of a stable octahedral complex with Fe³⁺.

-

Modification of the Carboxylate Group: Esterification or amidation of the carboxylic acid group completely abolishes iron chelation activity, highlighting its essential role in coordinating with the iron atom.

-

Alterations to the Pyridinone Ring: The nitrogen atom and the hydroxyl group on the pyridinone ring are both critical for iron binding. Replacement of the pyridinone ring with other aromatic systems often leads to a significant decrease in chelation efficiency.

The Aromatic Ring System: Influencing Lipophilicity and Bioavailability

The phenyl group in the native desferrithiocin molecule plays a significant role in its lipophilicity, which in turn affects its absorption and distribution in the body.

-

Introduction of Substituents: Adding electron-withdrawing or electron-donating groups to the phenyl ring can modulate the electronic properties of the chelator and its interaction with the iron atom. For instance, the introduction of a hydroxyl group at the para-position was found to decrease the pFe³⁺ value slightly but did not negatively impact the overall chelation efficiency.

-

Replacement of the Phenyl Ring: Replacing the phenyl ring with other aromatic or heteroaromatic systems has been a key strategy to improve the safety profile. Notably, the development of (S)-4,5-dihydro-2-[2-hydroxy-3-(3-pyridyl)phenyl]-4-methyl-4-thiazolecarboxylic acid (IUPAC name for a pyridyl-substituted analog) demonstrated a significant reduction in toxicity while maintaining potent iron chelation activity.

The Thiazoline/Thiazine Ring: A Source of Stereochemistry and a Handle for Modification

The chiral center at the C4 position of the thiazoline ring in the natural (-)-(S)-enantiomer of desferrithiocin is crucial for its biological activity.

-

Stereoselectivity: The iron-chelating activity resides almost exclusively in the (S)-enantiomer. The (R)-enantiomer is significantly less active, indicating a strict stereochemical requirement for effective interaction with the iron atom.

-

Ring Expansion and Substitution: Expanding the five-membered thiazoline ring to a six-membered thiazine ring has been explored. Additionally, modifications at the C4 position, such as the introduction of different alkyl groups, have been shown to influence the compound's lipophilicity and pharmacokinetic properties. The development of Desferasirox (Exjade®), a commercially successful oral iron chelator, evolved from extensive SAR studies on bidentate and tridentate chelators, including derivatives related to the desferrithiocin scaffold. While not a direct DFT analog, its development was informed by the principles learned from DFT research.

Experimental Protocols for Evaluating Desferrithiocin Analogs

The preclinical evaluation of novel DFT analogs involves a series of standardized in vitro and in vivo assays to determine their efficacy and safety.

In Vitro Iron Binding Affinity

A crucial first step is to quantify the affinity and selectivity of the new compounds for iron.

-

Preparation of Solutions: Prepare stock solutions of the chelator, FeCl₃, and a competing ligand (e.g., EDTA) in a suitable buffer (e.g., HEPES) at a defined pH (typically 7.4).

-

Spectrophotometric Titration: In a quartz cuvette, mix the chelator and the competing ligand.

-

Addition of Iron: Incrementally add the FeCl₃ solution and record the UV-Vis spectrum after each addition.

-

Data Analysis: The formation of the iron-chelator complex will result in a change in the absorbance spectrum. The data is then used to calculate the formation constants and subsequently the pFe³⁺ value, which represents the negative logarithm of the free Fe³⁺ concentration at pH 7.4 with 10 µM total iron and 1 µM total ligand. A higher pFe³⁺ value indicates a higher affinity for iron.

Cell-Based Assays for Iron Chelation Efficacy

The ability of a chelator to remove iron from cells is a critical indicator of its potential therapeutic efficacy.

-

Cell Culture: Culture a relevant cell line (e.g., hepatoma cells, cardiomyocytes) in a suitable medium.

-

Iron Loading: Pre-load the cells with non-radioactive or radioactive iron (e.g., ⁵⁹Fe or ⁵⁵Fe) by incubating them with iron-citrate or transferrin-bound iron.

-

Chelator Treatment: Wash the cells to remove excess iron and then incubate them with varying concentrations of the DFT analog for a defined period.

-

Quantification of Iron Removal:

-

For radioactive iron, measure the radioactivity in the supernatant and the cell lysate using a gamma or scintillation counter.

-

For non-radioactive iron, techniques like atomic absorption spectroscopy can be used to quantify the iron content in the cell lysate.

-

-

Data Analysis: Calculate the percentage of iron removed from the cells at each chelator concentration to determine the EC₅₀ value.

In Vivo Efficacy and Toxicity Studies

Animal models are essential for evaluating the oral bioavailability, iron excretion efficacy, and potential toxicity of promising DFT analogs.

-

Induction of Iron Overload: Induce iron overload in rodents (e.g., rats or mice) through repeated intraperitoneal injections of iron dextran.

-

Drug Administration: Administer the DFT analog orally at different dose levels for a specified duration. A control group receiving the vehicle and a positive control group receiving a known iron chelator (e.g., deferiprone or deferasirox) should be included.

-

Sample Collection: Collect urine and feces daily to measure iron excretion. At the end of the study, collect blood for hematological and biochemical analysis, and harvest organs (liver, spleen, heart, kidneys) for iron quantification and histopathological examination.

-

Analysis:

-

Measure iron content in urine, feces, and tissues using methods like atomic absorption spectroscopy or colorimetric assays.

-

Analyze blood samples for markers of liver and kidney function (e.g., ALT, AST, creatinine, BUN).

-

Perform histopathological evaluation of organ tissues to assess for any signs of toxicity.

-

Visualizing the Desferrithiocin Pharmacophore and its Interactions

Diagrams

Caption: Key functional groups of the Desferrithiocin pharmacophore involved in iron chelation and subject to modification.

Caption: Stoichiometry of the stable 2:1 complex formed between Desferrithiocin and a ferric iron atom.

Caption: A generalized workflow for the discovery and development of novel Desferrithiocin-based iron chelators.

Future Perspectives and Conclusion

The journey of the desferrithiocin pharmacophore from a toxic natural product to the inspiration for clinically successful iron chelators is a testament to the power of medicinal chemistry and structure-activity relationship studies. While significant progress has been made, the quest for an ideal oral iron chelator with a superior efficacy and safety profile continues. Future research will likely focus on fine-tuning the pharmacokinetic and pharmacodynamic properties of DFT analogs through computational modeling and innovative synthetic strategies. The insights gained from the extensive SAR studies on desferrithiocin will undoubtedly continue to guide the development of the next generation of iron chelation therapies.

References

-

Bergeron, R. J., & Brittenham, G. M. (1994). The Development of Iron Chelators for Clinical Use. CRC Press. [Link]

-

Hider, R. C., & Kong, X. (2010). Chemistry and biology of siderophores. Natural Product Reports, 27(5), 637-657. [Link]

- Bergeron, R. J., Wiegand, J., & Brittenham, G. M. (2002). Desferrithiocin: a search for clinically effective iron chelators. Journal of Medicinal Chemistry, 45(1), 95-108.

-

Novartis. (2021). Exjade (deferasirox) Prescribing Information. [Link]

An In-depth Technical Guide to the Initial Investigations into the Oral Activity of Desferrithiocin (DFT)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of Desferrithiocin (DFT), a microbial siderophore, marked a pivotal moment in the quest for an orally active iron chelator. For decades, the treatment of transfusional iron overload, a life-threatening consequence of managing conditions like β-thalassemia, was hampered by the burdensome parenteral administration of Desferrioxamine (DFO).[1][2] DFT emerged as a beacon of hope, demonstrating remarkable efficacy in promoting iron excretion when administered orally in preclinical models.[3] However, this initial promise was met with a significant obstacle: severe nephrotoxicity.[3][4] This guide provides a comprehensive technical analysis of the foundational investigations into DFT's oral activity. It delves into the causality behind the experimental designs, details the key protocols that established both its efficacy and its toxicity, and explains how these initial findings, despite DFT's own clinical termination, provided the essential pharmacophore and scientific impetus for the development of a new generation of safer, orally active iron chelators.

The Scientific Imperative for an Oral Iron Chelator

Iron is essential for life, serving as a critical redox engine in numerous biological processes.[3][5] However, the human body lacks a physiological mechanism for excreting excess iron.[4] In patients requiring chronic blood transfusions for conditions like thalassemia and sickle cell disease, each unit of blood introduces approximately 250 mg of iron into a closed system.[3][5] This iatrogenic iron overload leads to progressive accumulation in vital organs such as the liver, heart, and pancreas, resulting in significant morbidity and mortality if left untreated.[5]

For many years, the standard of care was Desferrioxamine (DFO), a hexadentate chelator. While effective, DFO's utility is severely limited by its poor oral bioavailability, a consequence of its high polarity and low lipid solubility.[3] This necessitates arduous administration via slow, prolonged subcutaneous or intravenous infusions (e.g., 8-12 hours a day, five to seven days a week), leading to poor patient compliance and local reactions.[1][2] The search for an effective and safe oral iron chelator was, therefore, a paramount objective in hematology and medicinal chemistry.

Desferrithiocin: A Paradigm Shift in Chelator Chemistry

Desferrithiocin, a natural product isolated from Streptomyces antibioticus, represented a fundamental departure from the structure of DFO.[3][4] Its potential as an oral agent was immediately recognized.

Mechanism of Iron Chelation

DFT is a tridentate ("three-toothed") ligand, meaning it uses three donor atoms to bind to a single iron atom. The key structural features central to its activity are the aromatic hydroxyl, the thiazoline ring carboxyl group, and a thiazoline nitrogen.[3][6] It forms a stable 2:1 octahedral complex with ferric iron (Fe³⁺), with a very high cumulative formation constant (β₂ = 4 × 10²⁹ M⁻¹), indicating a strong and specific affinity for iron.[3][4]

Caption: 2:1 coordination complex of Desferrithiocin (DFT) with a central Fe³⁺ ion.